N-phenyltetrazolo[1,5-a]quinoxalin-4-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyltetrazolo[1,5-a]quinoxalin-4-amine typically involves the reaction of quinoxaline derivatives with phenylhydrazine and sodium azide under specific conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the tetrazole ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-phenyltetrazolo[1,5-a]quinoxalin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxide derivatives, reduced amine derivatives, and various substituted quinoxaline compounds .
Scientific Research Applications
N-phenyltetrazolo[1,5-a]quinoxalin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-phenyltetrazolo[1,5-a]quinoxalin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve the regulation of cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- 4-(substituted-phenyl)tetrazolo[1,5-a]quinazolin-5(4H)-ones
Uniqueness
N-phenyltetrazolo[1,5-a]quinoxalin-4-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds . Its tetrazole ring and quinoxaline core make it a versatile scaffold for the development of new drugs and materials .
Properties
Molecular Formula |
C14H10N6 |
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Molecular Weight |
262.27 g/mol |
IUPAC Name |
N-phenyltetrazolo[1,5-a]quinoxalin-4-amine |
InChI |
InChI=1S/C14H10N6/c1-2-6-10(7-3-1)15-13-14-17-18-19-20(14)12-9-5-4-8-11(12)16-13/h1-9H,(H,15,16) |
InChI Key |
HEROYCYJPFRIST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=N4 |
Origin of Product |
United States |
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